1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one
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Overview
Description
1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one is a chemical compound with the molecular formula C10H14N2O3S. It is a pyrimidine derivative, characterized by the presence of a methylsulfonyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one typically involves the reaction of appropriate pyrimidine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: Similar to pyrido[2,3-d]pyrimidin-5-ones but with different substitution patterns, leading to distinct biological activities.
Uniqueness
1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one is unique due to the presence of the methylsulfonyl group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
110099-98-4 |
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Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
1-(2-methylsulfonylpyrimidin-5-yl)pentan-1-one |
InChI |
InChI=1S/C10H14N2O3S/c1-3-4-5-9(13)8-6-11-10(12-7-8)16(2,14)15/h6-7H,3-5H2,1-2H3 |
InChI Key |
WSKRTMVIQMQWDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CN=C(N=C1)S(=O)(=O)C |
Origin of Product |
United States |
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